Potassium bromate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C

Soluble in 12.5 ppm water, 2 parts boiling water

Soluble in boiling water

Insoluble in ethanol

Sparingly soluble in ethanol; insoluble in acetone

Solubility in water, g/100ml at 25 °C: 7.5

Synonyms

Canonical SMILES

Application in the Baking Industry

Scientific Field: Food Science

Summary of the Application: Potassium bromate (KBrO3) is widely used as a maturing agent for flour and as a dough conditioner in the baking industry.

Methods of Application: KBrO3 is added as an additive in bread baking.

Results or Outcomes: The use of KBrO3 produces the desired result in baking by improving the texture and appearance of the bread.

Application in Toxicity Studies

Scientific Field: Environmental Science and Pollution Research

Summary of the Application: Potassium bromate (KBrO3) is used to study its toxic effects on Allium cepa L.

Methods of Application: KBrO3 toxicity was investigated at doses of 25, 50, and 100 mg/L.

Results or Outcomes: Significant reductions in germination percentage, weight gain, and radicle length were observed in all KBrO3-treated groups compared with the control. The frequencies of micronucleus and chromosomal abnormalities were significantly higher in the group treated with 100 mg/L KBrO3 than those in the control group.

Application in Electrochemical Sensors

Scientific Field: Biosensors and Bioelectronics

Summary of the Application: Potassium bromate is used in the development of electrochemical sensors for the detection of bromate in water and food samples.

Results or Outcomes: These techniques have been deployed for bromate detection in the last two decades, with varying degrees of application.

Application in Cosmetics

Scientific Field: Cosmetology

Summary of the Application: Potassium bromate is known to be used as a neutralizing agent in cold wave hair lotions and cosmetics.

Methods of Application: It is added to the formulation of these products.

Results or Outcomes: The specific outcomes depend on the product, but generally, it contributes to the effectiveness of the cosmetic product.

Application in Laboratory Reagents

Scientific Field: Chemistry

Summary of the Application: Potassium bromate is used in laboratory reagents.

Methods of Application: It is used in various chemical reactions in the laboratory due to its strong oxidizing properties.

Results or Outcomes: The specific outcomes depend on the type of reaction it is used in.

Application in Nanomedicine

Scientific Field: Nanomedicine

Summary of the Application: Potassium bromate is used in studies to test the ameliorative efficacy of zinc oxide nanoparticles (ZnO NPs) prepared by green technology in bromate-exposed Swiss albino rats.

Methods of Application: The rats were separated into six treatment groups and exposed to different treatments including potassium bromate and ZnO NPs.

Results or Outcomes: The study revealed the significant therapeutic potential of the NPs against bromate-induced nephrotoxicity in vivo.

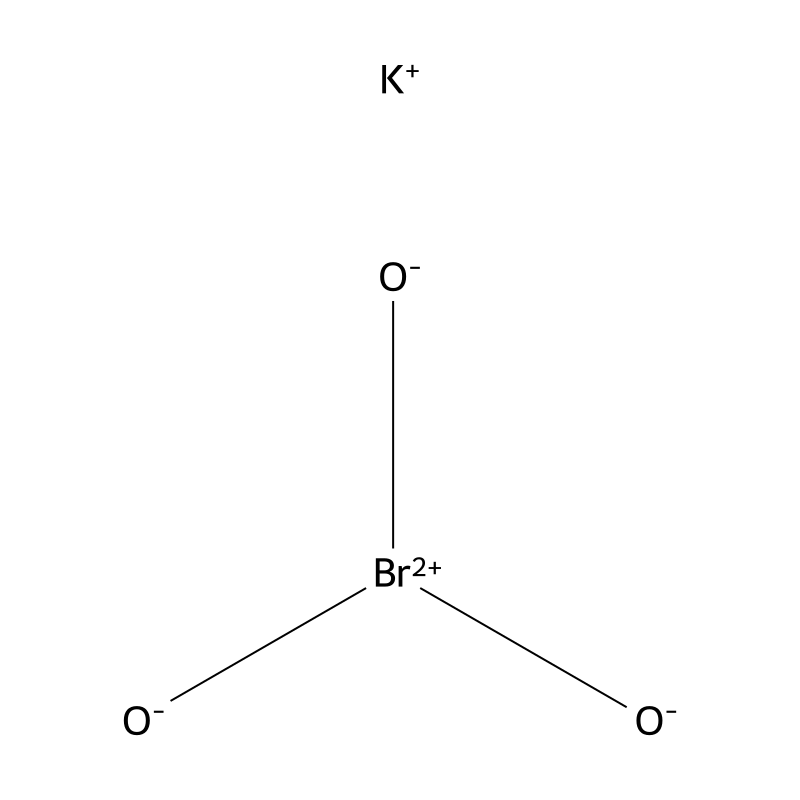

Potassium bromate is an ionic compound consisting of potassium (K+) and bromate (BrO3-) ions. It appears as white crystals or powder []. It's an oxidizing agent, meaning it readily accepts electrons from other compounds [].

Molecular Structure Analysis

Potassium bromate features a trigonal pyramidal structure, where the bromine atom (Br) occupies the central position and three oxygen atoms (O) form a triangle around it. The potassium ion (K+) is separate from this structure []. This structure allows bromate to act as an oxidizing agent due to the ease with which it can rearrange its electron configuration.

Chemical Reactions Analysis

Potassium bromate undergoes several reactions relevant to scientific research:

- Decomposition: When heated above 350°C, potassium bromate decomposes into potassium bromide (KBr) and oxygen gas (O2) [].

KBrO3 (s) -> 2 KBr (s) + 3 O2 (g) [Equation 1]

- Oxidation: Potassium bromate can oxidize various compounds in acidic or neutral solutions. The specific reaction depends on the substrate being oxidized. For instance, it oxidizes bromide ions (Br-) to bromine (Br2) [].

KBrO3 (aq) + 5 Br- (aq) + 6 H+ (aq) -> 3 Br2 (aq) + K+ (aq) + 3 H2O (l) [Equation 2]

Physical And Chemical Properties Analysis

Additionally, potassium bromate can be produced by passing bromine through a hot solution of potassium hydroxide, forming potassium bromide and water:

Upon heating, potassium bromate decomposes and releases toxic fumes, including bromine gas .

Potassium bromate is classified as a category 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans. Studies have shown that it can cause kidney, thyroid, and gastrointestinal cancers in animal models. Additionally, exposure may lead to symptoms such as nausea, vomiting, diarrhea, respiratory stimulation, and renal injury .

The synthesis of potassium bromate can be achieved through several methods:

- Bromine Reaction with Potassium Hydroxide:

- Bromine gas is bubbled through a hot solution of potassium hydroxide.

- This reaction produces potassium bromate along with potassium bromide.

- Electrolysis of Potassium Bromide Solutions:

Potassium bromate is widely used in various applications:

- Food Industry: Primarily as a flour improver to enhance dough strength and elasticity.

- Analytical Chemistry: Serves as an oxidizing agent in titrations.

- Other Uses: Employed in the production of malt barley and as a component in some antiseptics .

Research on the interactions of potassium bromate indicates that it can react with various substances under acidic conditions, producing toxic byproducts like bromine. Its interaction with biological systems raises concerns about its potential health effects, particularly regarding carcinogenicity and toxicity. Regulatory bodies have recommended limiting its use in food products due to these risks .

Potassium bromate shares similarities with other halogenated compounds but has unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Chemical Formula | Oxidizing Agent | Carcinogenic Potential |

|---|---|---|---|

| Sodium Bromate | NaBrO₃ | Yes | Yes |

| Potassium Chlorate | KClO₃ | Yes | Yes |

| Calcium Hypochlorite | Ca(OCl)₂ | Yes | No |

| Potassium Permanganate | KMnO₄ | Yes | Yes |

Uniqueness of Potassium Bromate- Potassium bromate is uniquely associated with the baking industry as a dough conditioner.

- Its strong oxidizing properties set it apart from other similar compounds like sodium chlorate or calcium hypochlorite, which are often used in different contexts.

- The specific health risks associated with its consumption have led to regulatory actions not seen with all similar compounds .

Potassium bromate was first synthesized in the 19th century through the electrolysis of potassium bromide solutions, a method paralleling chlorate production. Its industrial adoption began in 1923 when bakers recognized its capacity to enhance dough elasticity and volume by strengthening gluten networks through oxidative cross-linking. Classified as an alkali metal bromate, it belongs to the broader category of inorganic compounds where the heaviest non-oxoanion atom is an alkali metal (potassium). Historically, its slow-acting oxidation mechanism made it indispensable in high-speed baking operations, particularly in straight-dough systems where mechanical development replaced prolonged fermentation.

The compound’s chemical identity as KBrO₃ places it within the bromate family, distinguished by a bromine atom in the +5 oxidation state. This classification underpins its reactivity, particularly in redox reactions where it serves as a strong oxidizing agent (standard electrode potential E° = 1.5 V).

Molecular Identity and Basic Chemical Properties

The molecular architecture of potassium bromate features a trigonal pyramidal bromate ion (BrO₃⁻) bonded ionically to a potassium cation (K⁺). X-ray crystallography confirms O–Br–O bond angles of 104.5° and Br–O bond lengths of 1.66 Å, consistent with its pyramidal geometry. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molar mass | 167 g/mol |

| Density | 3.27 g/cm³ |

| Melting point | 350°C |

| Solubility in water (20°C) | 7.5 g/100 mL |

| Crystal structure | Hexagonal |

Thermal decomposition occurs above 370°C, yielding potassium bromide and oxygen:

$$ 2\text{KBrO}3 \xrightarrow{\Delta} 2\text{KBr} + 3\text{O}2 \uparrow $$.

In aqueous solutions, bromate ions exhibit strong oxidative behavior, as demonstrated by their reaction with bromide in acidic conditions:

$$ \text{BrO}3^- + 5\text{Br}^- + 6\text{H}^+ \rightarrow 3\text{Br}2 + 3\text{H}_2\text{O} $$.

Global Regulatory Framework and Research Significance

The regulatory landscape for potassium bromate is bifurcated, reflecting divergent risk assessments. Since 1990, the European Union, Canada, Brazil, and China have prohibited its use in food due to concerns about residual bromate in baked goods. Conversely, the U.S. Food and Drug Administration (FDA) permits its use under specific conditions, mandating that levels in finished products not exceed 75 parts per million (ppm). California’s 2023 ban, effective in 2027, marks the first state-level prohibition, signaling shifting regulatory priorities.

Research on potassium bromate has focused on two fronts:

- Food Science: Studies validate its efficacy in improving crumb structure and oven spring, particularly in no-time dough systems.

- Analytical Chemistry: Advances in chromatography and mass spectrometry enable precise detection of residual bromate, with limits of quantification as low as 2.5 µg/mL.

Ongoing investigations explore alternatives such as ascorbic acid and fungal proteases, though none fully replicate bromate’s dual role as a dough conditioner and flour bleach.

Potassium Hydroxide-Bromine Reaction Pathway

The primary chemical synthesis route for potassium bromate involves the reaction between elemental bromine and potassium hydroxide in an aqueous solution. This reaction represents the most direct chemical approach to producing potassium bromate and has been widely employed both in laboratory settings and commercial applications [1] [2] [3] [4].

The fundamental reaction proceeds according to the following stoichiometric equation:

6KOH + 3Br₂ → 5KBr + KBrO₃ + 3H₂O

This reaction requires carefully controlled conditions to optimize yield and minimize side reactions [1] [2]. The optimal temperature range for this synthesis is between 60 to 80 degrees Celsius, with the potassium hydroxide solution maintained at elevated temperatures to ensure complete dissolution and reaction efficiency [1]. The reaction mechanism involves the initial formation of hypobromite intermediates, which subsequently undergo disproportionation to yield the final bromate product.

The reaction proceeds through a two-stage mechanism where bromine first reacts with hydroxide ions to form hypobromite and bromide:

Br₂ + 2OH⁻ → BrO⁻ + Br⁻ + H₂O

Subsequently, the hypobromite undergoes disproportionation to produce bromate and additional bromide ions. The reaction conditions significantly influence the product distribution, with higher temperatures and alkaline conditions favoring bromate formation over competing reactions [5] [6].

Critical parameters for this synthesis route include maintaining proper stoichiometric ratios, controlling reaction temperature, and ensuring adequate mixing to promote uniform heat and mass transfer. The use of concentrated potassium hydroxide solutions enhances reaction rates, while controlled addition of bromine prevents excessive heat generation that could lead to bromine loss through volatilization [1] [6].

Disproportionation Mechanisms

The disproportionation of hypobromite represents a crucial intermediate step in potassium bromate synthesis and occurs according to well-established chemical principles [7] [8]. This process involves the simultaneous oxidation and reduction of bromine in the plus one oxidation state to form both higher and lower oxidation state products.

The fundamental disproportionation reaction follows the equation:

3BrO⁻ → 2Br⁻ + BrO₃⁻

This reaction occurs spontaneously under normal temperature conditions but is significantly accelerated by elevated temperatures and alkaline pH conditions [5] [6]. The thermodynamics of this disproportionation strongly favor bromate formation, with the reaction being essentially irreversible under typical synthesis conditions [7].

Temperature effects play a critical role in disproportionation kinetics. Research has demonstrated that reactions conducted at temperatures between 50 to 70 degrees Celsius show optimal disproportionation rates, with higher temperatures leading to increased reaction velocities but also potential thermal decomposition of products [5] [6]. The activation energy for this process has been determined through kinetic studies, showing that the reaction follows first-order kinetics with respect to hypobromite concentration [8].

pH conditions significantly influence the disproportionation equilibrium and reaction rate. Alkaline conditions with pH values between 8 to 10 provide optimal environments for bromate formation, as acidic conditions tend to favor the reverse reaction or alternative decomposition pathways [5] [6]. The hydroxide ion concentration acts as a catalyst for the disproportionation process, enhancing the rate without being consumed in the overall reaction.

Electrolytic Production Processes

Electrolytic production represents the predominant industrial method for potassium bromate manufacturing, offering superior product purity and process control compared to chemical synthesis routes [5] [9] [10] [6]. This electrochemical approach involves the oxidation of bromide ions at the anode surface, followed by subsequent chemical reactions in the electrolyte solution to produce bromate ions.

The fundamental electrolytic process operates according to the following overall reaction:

3KBr + 3H₂O → KBrO₃ + 2KBr + 3H₂ (electrolytic process)

The electrolytic mechanism involves multiple sequential reactions occurring at different locations within the electrochemical cell. At the anode surface, bromide ions undergo oxidation to form elemental bromine:

2Br⁻ → Br₂ + 2e⁻

Simultaneously, water molecules are reduced at the cathode to produce hydrogen gas and hydroxide ions:

2H₂O + 2e⁻ → H₂ + 2OH⁻

The elemental bromine generated at the anode subsequently reacts with hydroxide ions produced at the cathode through solution mixing:

Br₂ + 2OH⁻ → BrO⁻ + Br⁻ + H₂O

Finally, the hypobromite undergoes disproportionation as previously described to yield bromate and bromide products [5] [6].

Electrode selection constitutes a critical factor in electrolytic production efficiency and product quality. Lead peroxide anodes have emerged as the preferred choice for commercial-scale production due to their exceptional oxidation resistance and minimal electrode consumption [5] [9]. These anodes demonstrate consumption rates of approximately 50 to 60 milligrams per 1000 ampere-hours, representing excellent durability for industrial applications [5].

Alternative anode materials include graphite electrodes, which offer lower initial costs but suffer from significant disadvantages including electrode erosion during operation and carbon contamination of the final product [11] [6]. Platinum anodes provide the highest product purity with no contamination issues but are economically prohibitive for large-scale commercial production [6].

Cathode materials typically consist of stainless steel, which provides adequate corrosion resistance under the alkaline conditions generated during electrolysis [5] [9]. Alternative cathode materials include titanium and nickel, both offering excellent corrosion resistance but at higher material costs [6].

Operating parameters for electrolytic production require careful optimization to achieve maximum current efficiency and product quality. Current density values between 20 to 22 amperes per square decimeter have been established as optimal for commercial operations, providing high conversion rates while maintaining reasonable energy consumption [5] [9]. Voltage requirements typically range from 3.5 to 4.0 volts for multi-cell configurations, with individual cell voltages varying based on electrode spacing and electrolyte conductivity [5].

Temperature control during electrolytic production significantly impacts both reaction kinetics and product quality. Optimal operating temperatures fall within the range of 65 to 70 degrees Celsius, providing enhanced reaction rates while preventing excessive bromine volatilization [5] [9]. Temperature control systems utilizing circulating cooling water maintain thermal stability throughout extended production campaigns.

Electrolyte pH management represents another critical operating parameter, with alkaline conditions between pH 8 to 10 providing optimal bromate formation rates [5] [9]. The alkaline environment enhances hypobromite disproportionation kinetics while preventing competing reactions that could reduce current efficiency.

Current efficiency values for properly operated electrolytic systems range from 90 to 92 percent, representing excellent performance for industrial electrochemical processes [5] [9]. Energy consumption averages 3.84 kilowatt-hours per kilogram of potassium bromate produced, which compares favorably with alternative synthesis methods [5].

Industrial Scale Manufacturing Techniques

Industrial scale potassium bromate production employs sophisticated multi-cell electrolytic systems designed for continuous operation and high throughput capacity [5] [12] [13]. These manufacturing facilities typically utilize series-connected electrolytic cells to achieve the high currents and voltages required for commercial production rates.

Commercial production systems commonly employ 24 cells connected in series configurations, operating at approximately 90 volts and 500 amperes total current [5]. These systems are often divided into two parallel solution circuits of 12 cells each, allowing for operational flexibility and maintenance scheduling without complete production shutdown.

Cell design specifications for industrial applications feature vertical lead peroxide anodes with rectangular geometries measuring 350 millimeters in length, 50 millimeters in width, and 7 to 9 millimeters in thickness [5]. These anodes are manufactured through electrodeposition processes onto iron cylinder substrates, providing the structural support necessary for industrial operation.

Cathode assemblies consist of stainless steel plates with dimensions of 400 millimeters length, 35 millimeters width, and 2.5 millimeters thickness [5]. The electrode spacing between anodes and nearest cathodes is maintained at approximately 13 millimeters to optimize current distribution while minimizing ohmic losses.

Cell body construction utilizes sheet iron rectangular tanks with internal dimensions of 900 millimeters length, 500 millimeters width, and 400 millimeters height [5]. All internal surfaces receive concrete lining to provide chemical resistance against the alkaline electrolyte environment. Cell volumes are designed to balance internal heating with natural cooling to maintain thermal stability during operation.

Feed solution preparation for industrial production involves precise control of bromide concentrations and pH conditions. Typical feed solutions contain 210 to 220 grams per liter of potassium bromide, 19 to 24 grams per liter of potassium bromate, and 2 grams per liter of potassium dichromate [5]. The dichromate addition serves as a depolarizing agent to enhance current efficiency by preventing bromate reduction at the cathode.

Continuous operation requires sophisticated process control systems to maintain optimal operating conditions throughout extended production campaigns. Flow rate control maintains electrolyte circulation at 32 liters per hour to ensure uniform composition and temperature distribution [5]. Temperature monitoring and control systems prevent overheating while maintaining the optimal temperature range for maximum current efficiency.

Product separation and recovery from industrial electrolytic cells utilizes the significant solubility differences between potassium bromate and potassium bromide. Cell effluent typically contains 260 to 280 grams per liter of potassium bromate and 80 to 100 grams per liter of residual potassium bromide [5]. Cooling the effluent to 20 degrees Celsius results in crystallization of approximately 87 percent of the potassium bromate content [5].

Recovery efficiency can be enhanced through addition of potassium bromide to the mother liquor, returning the electrolyte composition to original feed concentrations for recycling through the electrolytic cells. This approach allows recovery of 97 percent of the total bromate production without requiring evaporation processes [5].

Industrial quality control systems ensure consistent product specifications throughout production operations. Continuous monitoring of cell voltage, current, temperature, and pH parameters provides real-time process feedback. Product sampling and analysis verify adherence to specifications for bromate content, bromide impurities, and other quality parameters [5] [9].

Purification Methods and Quality Assurance

Potassium bromate purification involves multiple sequential steps designed to remove impurities and achieve the high purity levels required for commercial applications [14] [15] [16] [17]. The purification process begins with primary crystallization from the electrolytic cell effluent and continues through multiple recrystallization stages.

Primary crystallization occurs through controlled cooling of the cell effluent from operating temperature to ambient conditions. This initial crystallization step removes approximately 87 percent of the potassium bromate from solution while leaving most impurities, including residual bromide, in the mother liquor [5] [6]. The crystallization temperature significantly affects both yield and purity, with cooling to 0 to 20 degrees Celsius providing optimal separation efficiency [5] [6].

Cold water washing represents the first purification step following primary crystallization. Ice-cold distilled water at temperatures between 0 to 5 degrees Celsius is used for 2 to 3 sequential rinses to remove surface-adhered impurities and residual mother liquor [6]. The low temperature minimizes redissolution of the potassium bromate product while effectively removing water-soluble impurities.

Recrystallization from hot distilled water provides the most effective method for achieving high product purity [14] [6]. This process involves dissolving the crude potassium bromate in the minimum volume of near-boiling distilled water, followed by hot filtration to remove insoluble impurities such as carbon particles from graphite electrodes. Controlled cooling of the hot solution results in formation of high-purity crystals with significantly reduced impurity content [6].

Carbon filtration during recrystallization effectively removes organic impurities and colored compounds that may contaminate the product [6]. Activated carbon treatment of the hot bromate solution absorbs trace organic materials and chromophoric compounds, resulting in colorless final products. The filtration temperature must be maintained above the crystallization point to prevent product losses during the purification step.

Final crystallization from the purified solution yields white crystalline potassium bromate with purity levels exceeding 99.5 percent [5] [17]. The crystallization conditions, including cooling rate and agitation, influence crystal size distribution and morphology. Controlled cooling produces uniform crystals suitable for downstream applications.

Drying processes remove residual moisture from the crystallized product using warm air circulation [6]. Drying temperatures are maintained below the decomposition temperature of potassium bromate to prevent thermal degradation. Moisture content in the final product is typically maintained below 0.1 percent to ensure product stability during storage [17].

Analytical quality control employs multiple test methods to verify product specifications and ensure consistent quality [14] [15] [18] [16]. Iodometric titration provides the primary analytical method for determining potassium bromate assay, with typical specification ranges of 99.2 to 99.8 percent [5] [14] [17]. This method utilizes the quantitative reduction of bromate by arsenious oxide in acidic solution, followed by iodometric determination of the excess arsenic.

Ion chromatography analysis determines residual bromide content, with specifications typically requiring less than 0.05 to 0.1 percent bromide as potassium bromide [19] [20] [16]. This analytical technique provides excellent selectivity for bromide determination in the presence of bromate and other anions.

Spectrophotometric methods offer alternative approaches for bromate determination, particularly useful for quality control applications requiring rapid analysis [15]. These methods utilize the redox reaction between potassium bromate and promethazine in acidic environments, producing colored complexes suitable for quantitative analysis at 515 nanometers [15].

Gravimetric analysis determines sulfate content, heavy metals, and other inorganic impurities that may be present from raw materials or processing equipment [18] [17]. Specifications typically require sulfate content below 0.005 percent and heavy metals below 0.0005 percent to ensure product suitability for various applications [5] [17].

pH measurements of dilute bromate solutions verify the absence of significant acidic or basic impurities. Standard specifications require pH values between 5.0 to 9.0 for 50 milligrams per milliliter aqueous solutions [17]. This parameter indicates the overall purity and stability of the final product.

Physical property verification includes melting point determination, density measurements, and crystal morphology examination [17]. The melting point of pure potassium bromate occurs at approximately 350 degrees Celsius, with deviations indicating the presence of impurities [2] [17]. Density measurements at 3.27 grams per cubic centimeter provide additional verification of product purity [17].

Moisture content determination through gravimetric drying ensures long-term product stability. Excess moisture can lead to caking and handling difficulties, making moisture control essential for commercial products [17]. Standard specifications typically require moisture content below 0.1 percent [17].

Trace element analysis using atomic absorption spectroscopy or inductively coupled plasma methods determines the concentration of metallic impurities that may arise from electrode corrosion or raw material contamination [14] [17]. Common specifications include iron content below 0.0025 percent and other heavy metals below 0.0005 percent [5] [17].

Microbiological testing may be required for products intended for food industry applications, although potassium bromate's strong oxidizing properties typically prevent microbial growth. Standard microbiological tests include total viable count, yeast and mold enumeration, and pathogen detection when required by specific applications [21].

Quality assurance systems implement statistical process control methods to monitor production consistency and identify process variations before they affect product quality. Control charts track key quality parameters over time, enabling proactive process adjustments to maintain specifications. Regular calibration of analytical instruments ensures measurement accuracy and traceability to national standards [14] [18].

Physical Description

WHITE CRYSTALS OR POWDER.

Color/Form

White crystalline powder

White crystals or granules

White or colorless, hexagonal crystals, or powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

3.27 g/cu m at 17.5 °C

3.27 g/cm³

Odor

Melting Point

350 °C; decomposes at 370 °C with evolution of oxygen.

350 °C

UNII

GHS Hazard Statements

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

Pictograms

Oxidizer;Acute Toxic;Health Hazard

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Health Hazards -> Carcinogens

Cosmetics -> Oxidising

Methods of Manufacturing

BY-PRODUCT OF POTASSIUM BROMIDE PRODUCTION BY ABSORPTION OF BROMINE FROM OCEAN WATER INTO POTASSIUM CARBONATE

General Manufacturing Information

The /Cosmetic Ingredient Review Expert Panel/ ... concluded that potassium bromate ... may be used in permanent wave formulations at concentrations not to exceed 10.17%

Food additives uses restricted as to proportions used.

Analytic Laboratory Methods

Determination of potassium bromate by ion chromatography.

Method: AOAC 952.18; Procedure: qualitative tests; Analyte: potassium bromate; Matrix: cosmetics/cold wave neutralizers; Detection Limit: not provided.

A novel and highly sensitive flow-injection chemiluminescence method for the determination of potassium bromate (KBrO3) has been developed. This method is based on the luminescence properties of the KBrO3-Na2SO3-quinine sulfate system in acid medium. Optimized experimental conditions and a possible mechanism were investigated. The relative chemiluminescence intensity responded linearly to the concentration of KBrO3 in the range of 7.054 x 10(-6)-1.008 x 10(-4) mol/L with a detection limit of 2.116 x 10(-6) mol/L. The relative standard deviation (RSD) at 5.0 x 10(-5) mol/L KBrO3 (n = 12) was 2.3%. The proposed method was applied successfully to the determination of KBrO3 in flour.

In this paper, a simple and sensitive spectrophotometric method for the determination of nanomolar level of bromate, based on the catalytic effect of silver nanoparticles on the oxidation of acid red 14 by potassium bromate, is described. The reaction rate was monitored spectrophotometrically by measuring the decrease in absorbance of acid red 14 at 516 nm. The detection limit of the method was 8 ng/mL, and the linear range was between 15 and 130 ng/mL. The effects of acidity, concentration of reactants and reaction time, and external ions were also discussed. The optimum reaction conditions were fixed, and some kinetic parameters determined. The relative standard deviation for the determination of bromate at the concentration of 50 ng/mL was calculated to be 0.996 % (n=10). The method has been successfully applied to the determination of bromate in flours and bottled waters.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Potassium bromate must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, premangantes, chlorates, and nitrates) and other incompatible materials listed above, since violent reactions can occur. Protect storage containers against physical damage. Avoid storage on wood floors. Where possible, automatically transfer material from drums or other storage containers to process containers. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of this chemical should be grounded and bonded. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

... The protective effect of the antioxidants melatonin, resveratrol, vitamin E, butylated hydroxytoluene and 2-mercaptoethylamine, and the spin-trapping compound alpha-phenyl-N-tert-butyl nitrone (PBN) against oxidative DNA damage was studied in the kidney of rats treated with the kidney-specific carcinogen potassium bromate (KBrO3). KBrO3 was given to rats previously treated with melatonin, resveratrol, PBN, vitamin E, butylated hydroxytoluene, or 2-mercaptoethylamine. Oxidative damage to kidney DNA was estimated 6 hours afterwards by measuring 8-oxo-7,8-dihydro-2'-deoxyguanosine (oxo8dG) referred to deoxyguanosine (dG) by means of high performance liquid chromatography with electrochemical-coulometric and ultraviolet detection. Levels of oxo8dG in the renal genomic DNA significantly increased by more than 100% after the KBrO3 treatment. This increase was completely abolished by the treatment with resveratrol and was partially prevented by melatonin, PBN and vitamin E. Resveratrol and PBN also prevented the increase in relative kidney weight induced by KBrO3. These results show that various different antioxidants and a free radical trap, working in either the water-soluble or the lipid-soluble compartments, can prevent the oxidative DNA damage induced in the kidney by the carcinogen KBrO3.

... The aim of the study was to compare protective effects of melatonin, indole-3-propionic acid (IPA), and propylthiouracil (PTU) against lipid peroxidation in the kidneys and blood serum and, additionally, in the livers and the lungs, collected from rats, pretreated with KBrO(3). Male Wistar rats were administered KBrO(3) (110 mg/kg bw, ip, on the 10th day of the experiment) and/or melatonin, or IPA (0.0645 mmol/kg bw, ip, twice daily, for 10 days), or PTU (0.025% solution in drinking water, for 10 days). The level of lipid peroxidation products-malondialdehyde + 4-hydroxyalkenals (MDA + 4-HDA)-was measured spectrophotometrically in thyroid homogenates. KBrO(3), when injected to rats, significantly increased lipid peroxidation in the kidney homogenates and blood serum, but not in the liver and the lung homogenates. Co-treatment with either melatonin or with IPA, but not with PTU, decreased KBrO(3)-induced oxidative damage to lipids in the rat kidneys and serum...

... Treatment of rats with Nymphaea alba (100 and 200 mg/kg body weight) one hour before KBrO3 (125 mg/kg body weight, ip) resulted in significant decreases in xanthine oxidase (P < 0.05), lipid peroxidation, gamma-glutamyl transpeptidase, H202 generation, blood urea nitrogen, serum creatinine, renal ODC activity and DNA synthesis (P < 0.001). Renal glutathione content, glutathione metabolizing enzymes and antioxidant enzymes were also recovered to significant levels (P < 0.001). These results show that Nymphaea alba acts as chemopreventive agent against KBrO3-mediated renal injury and hyperproliferative response.

For more Interactions (Complete) data for POTASSIUM BROMATE (35 total), please visit the HSDB record page.

Stability Shelf Life

/Potassium bromate/ mixtures with sulfur are unstable, and may ignite some hours after preparation, depending on the state of subdivision and atmospheric humidity.